molecular formula C21H18O8 B2857001 3-[(2-METHOXYETHOXY)CARBONYL]-2-METHYL-1-BENZOFURAN-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE CAS No. 896069-17-3

3-[(2-METHOXYETHOXY)CARBONYL]-2-METHYL-1-BENZOFURAN-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE

Cat. No.: B2857001
CAS No.: 896069-17-3
M. Wt: 398.367
InChI Key: QFPPCFIYLCDOOW-UHFFFAOYSA-N
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Description

3-[(2-METHOXYETHOXY)CARBONYL]-2-METHYL-1-BENZOFURAN-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of benzofurans and benzo[d][1,3]dioxoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-METHOXYETHOXY)CARBONYL]-2-METHYL-1-BENZOFURAN-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the appropriate benzofuran and benzo[d][1,3]dioxole precursors. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-METHOXYETHOXY)CARBONYL]-2-METHYL-1-BENZOFURAN-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and NaBH4 are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2-METHOXYETHOXY)CARBONYL]-2-METHYL-1-BENZOFURAN-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has several scientific research applications, including:

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(2-METHOXYETHOXY)CARBONYL]-2-METHYL-1-BENZOFURAN-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Cresol: A group of aromatic organic compounds with similar structural features.

    Methylcyclohexane: An organic compound with a similar molecular framework.

Uniqueness

3-[(2-METHOXYETHOXY)CARBONYL]-2-METHYL-1-BENZOFURAN-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is unique due to its specific combination of benzofuran and benzo[d][1,3]dioxole moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Biological Activity

3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl 2H-1,3-benzodioxole-5-carboxylate is a synthetic compound that has attracted attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Formula: C13H16O6
Molecular Weight: 268.2625 g/mol
CAS Number: 207790-01-0
IUPAC Name: this compound

Research indicates that compounds similar to 3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran derivatives exhibit significant biological activities, particularly in the context of ischemic conditions. These compounds may function as inhibitors of ischemic cell death through various mechanisms, including:

  • Antioxidant Activity: Protecting cells from oxidative stress during ischemia.
  • Cell Signaling Modulation: Influencing pathways related to cell survival and apoptosis.

Case Studies and Research Findings

  • Ischemic Cell Death Inhibition
    A study evaluated the efficacy of various benzofuran derivatives in inhibiting ischemic cell death in H9c2 cardiac cells and rat primary cardiac myocytes. The introduction of specific substituents significantly enhanced the potency of these compounds. For instance, a related compound demonstrated an EC50 value of 0.532 μM with only 6.18% cell death under ischemic conditions .
  • Synthesis and Evaluation
    The synthesis of benzofuran derivatives has been documented, highlighting their potential as therapeutic agents against ischemic injury. The biological evaluation showed that modifications at the benzofuran ring could lead to improved pharmacological profiles .
  • Comparative Analysis
    A comparative analysis of various benzofuran derivatives revealed that those with electron-withdrawing groups exhibited enhanced biological activity compared to their non-substituted counterparts. This suggests that the electronic nature of substituents plays a crucial role in modulating biological effects.

Data Table: Biological Activity Comparison

Compound NameEC50 (μM)Cell Death (%)Mechanism of Action
3-[2-(4-nitrophenylsulfanyl)-acetylamino]-benzofuran0.5326.18Ischemic cell death inhibition
4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran0.5577.02Ischemic cell death inhibition
3-[(2-Methoxyethoxy)carbonyl]-2-methyl-benzofuranTBDTBDTBD

Properties

IUPAC Name

[3-(2-methoxyethoxycarbonyl)-2-methyl-1-benzofuran-5-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O8/c1-12-19(21(23)25-8-7-24-2)15-10-14(4-6-16(15)28-12)29-20(22)13-3-5-17-18(9-13)27-11-26-17/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPPCFIYLCDOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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